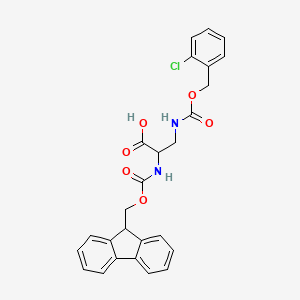
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((((2-chlorobenzyl)oxy)carbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Dap(Z-2-Cl)-OH: is a derivative of diaminopropionic acid, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of diaminopropionic acid is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Z Protection: The side chain amino group is protected by reacting with benzyloxycarbonyl chloride in the presence of a base.
Chlorination: The ortho position of the benzyloxycarbonyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of Fmoc-Dap(Z-2-Cl)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols to introduce different functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Z Removal: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions using trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields diaminopropionic acid.
Substituted Derivatives: Substitution reactions yield various derivatives with different functional groups.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Dap(Z-2-Cl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design of novel proteins and enzymes with enhanced properties.
Medicine:
Drug Development: Fmoc-Dap(Z-2-Cl)-OH is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
作用机制
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-Dap(Z-2-Cl)-OH participates in peptide bond formation during peptide synthesis.
Protecting Group Removal: The removal of protecting groups allows for the formation of the desired peptide sequence.
相似化合物的比较
Fmoc-Dap(Z)-OH: Similar compound without the chlorine substitution.
Fmoc-Dap(Boc)-OH: Similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Z.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position provides unique reactivity and allows for further functionalization.
Stability: The combination of Fmoc and Z protecting groups provides enhanced stability during peptide synthesis.
属性
分子式 |
C26H23ClN2O6 |
|---|---|
分子量 |
494.9 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31) |
InChI 键 |
RBWACIVEQKMBCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


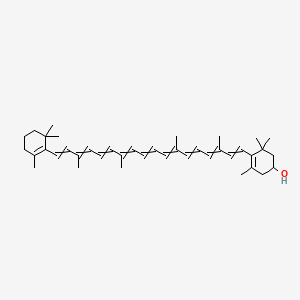
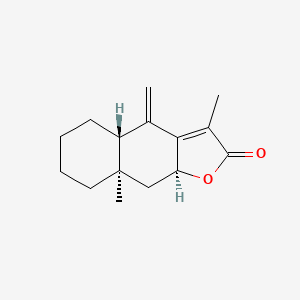
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)

![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
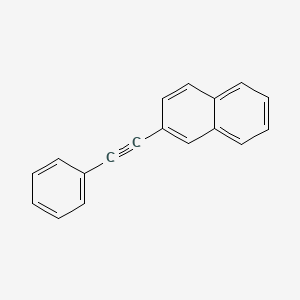
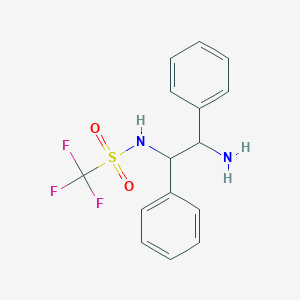
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B13385901.png)
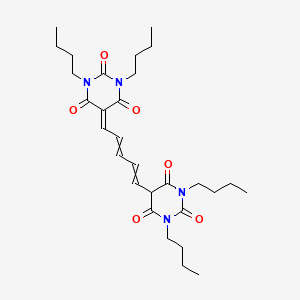
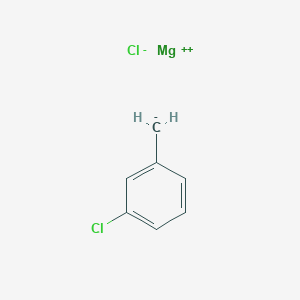
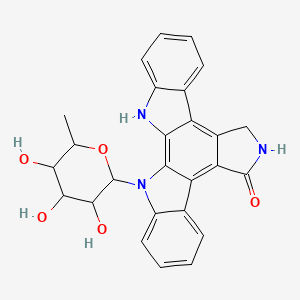

![3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13385938.png)
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
